molecular formula C10H12FNO B8692920 (6-Fluorochroman-3-YL)methanamine

(6-Fluorochroman-3-YL)methanamine

Katalognummer: B8692920
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: ZYOVOLVNERRAJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluorochroman-3-YL)methanamine is a fluorinated chroman derivative featuring a methanamine group (-CH2NH2) at position 3 of the chroman ring and a fluorine atom at position 4. Chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety, serves as a privileged scaffold in medicinal chemistry due to its conformational rigidity and bioavailability. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the methanamine group provides a handle for further derivatization or receptor interactions.

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2

InChI-Schlüssel

ZYOVOLVNERRAJQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC2=C1C=C(C=C2)F)CN

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(6-Fluorochroman-3-YL)methanamine has garnered attention for its potential as a pharmacological agent targeting neurological disorders. Preliminary studies suggest that it may interact with various receptors in the central nervous system, indicating its role in drug development aimed at conditions such as depression and anxiety disorders.

  • Case Study : Interaction studies are crucial for understanding its pharmacodynamics. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, making this compound a candidate for further exploration in receptor affinity and efficacy.

Pharmaceutical Development

The compound may serve as a lead structure for developing new drugs with improved therapeutic profiles compared to existing treatments. Its unique structural features could lead to novel pharmacological agents that exhibit reduced side effects.

  • Potential Applications :
    • Development of selective inhibitors targeting specific pathways involved in diseases such as cancer or autoimmune disorders.
    • Exploration as an anti-inflammatory agent due to its potential immunosuppressive properties .

Materials Science

Beyond medicinal applications, this compound's unique chemical structure may also lend itself to applications in materials science, particularly as an intermediate in organic synthesis. Its reactivity can facilitate the development of new materials with tailored properties.

Future Research Directions

Future investigations should focus on:

  • Binding Affinity Studies : To determine how well this compound interacts with specific biological targets.
  • In Vivo Assessments : To evaluate its therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects on biological systems.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

  • Aldehyde formation : Oxidation with mild agents like pyridinium chlorochromate (PCC) yields the corresponding aldehyde, (6-fluorochroman-3-yl)methanal.

  • Carboxylic acid formation : Strong oxidizing agents such as potassium permanganate (KMnO₄) convert the amine to (6-fluorochroman-3-yl)acetic acid.

Key factors :

  • Solvent polarity and temperature significantly influence reaction pathways.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates, enhancing oxidation efficiency.

Nucleophilic Substitution at the Amine Group

The amine participates in alkylation and acylation reactions:

Reaction Type Reagents Product Conditions
Alkylation Methyl iodideN-Methyl-(6-fluorochroman-3-yl)methanamineDMF, 60°C, 6h
Acylation Acetyl chlorideN-Acetyl-(6-fluorochroman-3-yl)methanaminePyridine, RT, 12h

These reactions retain the chroman backbone while modifying the amine for enhanced bioactivity or solubility.

Reactions with Carbonyl Compounds

The amine reacts with carbonyl-containing reagents to form heterocycles:

  • Thiazolidinone synthesis : Reaction with aryl aldehydes and thioglycolic acid produces thiazolidinone derivatives (e.g., 5a–5j ) .

    (6-Fluorochroman-3-yl)methanamine+RCHO+HSCH2COOHThiazolidinone+H2O\text{this compound} + \text{RCHO} + \text{HSCH}_2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{H}_2\text{O}
  • Triazole formation : Interaction with carbon disulfide (CS₂) and aniline derivatives yields 1,2,4-triazole-3-thiols (4a–4j ) .

Optimized conditions :

  • Methanol solvent, room temperature, 24h .

Salt Formation

Protonation with hydrochloric acid produces the hydrochloride salt, enhancing aqueous solubility:

This compound+HClThis compound hydrochloride\text{this compound} + \text{HCl} \rightarrow \text{this compound hydrochloride}

  • Applications : Preferred form for pharmaceutical studies due to improved stability and bioavailability.

Comparative Reactivity with Structural Analogs

The fluorine atom and chroman structure confer distinct reactivity compared to non-fluorinated or non-chroman analogs:

Compound Reactivity with PCC Thiazolidinone Yield
This compound92% aldehyde formation79–85%
(Chroman-3-yl)methanamine78% aldehyde formation65–72%

Fluorine’s electronegativity increases electrophilicity at the amine, accelerating nucleophilic attacks.

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming imine intermediates.

  • Triazole synthesis : Involves cyclocondensation mediated by base-assisted deprotonation .

Vergleich Mit ähnlichen Verbindungen

Chroman-Based Analogs
Compound Name Substituents Molecular Formula Key Properties/Data Reference
(6-Bromo-8-methoxychroman-3-YL)methanamine Br (position 6), OMe (position 8) C11H14BrNO2 Bromine increases molecular weight (277.1 g/mol) and may alter reactivity compared to fluorine. Methoxy group enhances lipophilicity.
6-Methoxychroman-4-amine OMe (position 6) C10H13NO2 Amine at position 4 instead of 3; methoxy substitution reduces electronegativity compared to fluorine.
(3-Fluorochroman-6-yl)(phenyl)methanone F (position 3), ketone (position 6) C16H13FO2 Fluorine at position 3; ketone group replaces methanamine. Synthesis yield: 39–55% with enantiomeric ratios up to 19:81. Specific rotation: +45.6° (CHCl3).

Key Observations :

  • Substituent Position : Fluorine at position 6 (target) vs. 3 () alters steric and electronic effects.
  • Functional Groups : Methanamine at position 3 enhances nucleophilicity compared to ketones or bromine.
  • Synthesis : Enantioselective synthesis methods (e.g., iodine(I)/III catalysts in ) may be applicable to the target compound.
Heterocyclic Methanamine Derivatives
Compound Name Core Structure Molecular Formula Key Properties/Data Reference
(6-Chloro-1,3-benzoxazol-2-yl)methanamine Benzoxazole C8H7ClN2O Chlorine at position 6; benzoxazole core increases aromaticity. Density: 1.388 g/cm³; pKa: 7.52.
6-Fluoro-3-(dimethylaminomethyl)indole Indole C11H13FN2 Fluorine at position 6; dimethylaminomethyl group enhances basicity. Molecular weight: 192.24 g/mol.
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride Pyridine C7H10ClFN2 Fluorine on pyridine ring; ethylamine chain. Molecular weight: 176.62 g/mol.

Key Observations :

  • Core Structure : Chroman (target) vs. benzoxazole/indole/pyridine alters solubility and receptor binding.
  • Halogen Effects: Fluorine (target) vs.
Pharmacological Analogs
Compound Name Biological Activity Key Findings Reference
(9-Ethyl-9H-carbazol-3-yl)methanamine analogs Dopamine D3 receptor antagonists D3R Ki = 144.7 nmol/L; >15% D2R inhibition at 10 mmol/L. Four-carbon linker optimizes selectivity.

Key Observations :

  • Linker Length : Methanamine groups with specific linkers (e.g., four carbons in ) enhance receptor selectivity.
  • Substituent Effects : Fluorine in the target compound may improve blood-brain barrier penetration compared to carbazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluorochroman-3-YL)methanamine, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves fluorination of chroman precursors followed by reductive amination. For example, fluorinated chroman derivatives (e.g., 6-Fluorochromone analogs ) can undergo nucleophilic substitution with ammonia or amine derivatives. Purity optimization includes:

  • Chromatographic purification : Use HPLC or flash column chromatography to separate isomers (e.g., resolving stereochemical impurities).
  • Recrystallization : Solvent systems like ethyl acetate/hexane improve crystalline purity .
  • Monitoring reaction progress : Real-time FTIR or LC-MS ensures completion of fluorination and amination steps .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR : Compare 1H^1\text{H}- and 13C^{13}\text{C}-NMR shifts with predicted spectra (e.g., using ACD/Labs or ChemDraw simulations). Fluorine coupling patterns (JFHJ_{F-H}) confirm fluorochroman substitution .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of -CH2_2NH2_2 group) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (amine group reactivity) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates) .
  • Waste disposal : Segregate halogenated waste (fluorine-containing byproducts) for professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Reproducibility checks : Validate experimental conditions (pH, temperature) across studies. For example, logP discrepancies may arise from different shake-flask vs. HPLC methods .
  • Computational modeling : Use software like Schrödinger’s QikProp to predict logP and compare with empirical data .
  • Interlaboratory collaboration : Share samples for cross-validation (e.g., NMR spectra across facilities to confirm purity) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst optimization : Replace traditional Pd/C with Buchwald-Hartwig catalysts for selective amination .
  • Microwave-assisted synthesis : Reduces reaction time and side products (e.g., overfluorination) .
  • Table: Yield Optimization Techniques
TechniqueYield ImprovementReference
Solvent-free conditions15–20%
Low-temperature amination10–12%

Q. How does stereochemistry at the chroman 3-position influence the biological activity of this compound?

  • Methodological Answer :

  • Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .
  • In vitro assays : Test isomers against target receptors (e.g., GPCRs) to correlate stereochemistry with binding affinity .
  • Molecular docking : Simulate interactions using AutoDock Vina to identify stereospecific binding pockets .

Q. What analytical approaches detect degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor via:
  • UPLC-PDA : Identifies photodegradants (e.g., defluorinated byproducts) .
  • GC-MS : Detects volatile degradation species (e.g., formaldehyde from amine oxidation) .
  • Stability-indicating methods : Develop validated HPLC methods with resolution >2.0 between parent compound and degradants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δ) to rationalize discrepancies (e.g., δdispersion_\text{dispersion} mismatch in polar solvents) .
  • Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water) to identify optimal conditions .
  • Probe storage conditions : Degradation during storage (e.g., hygroscopicity) may artificially lower aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.